molecular formula C11H8N2O B14810040 4-Cyclopropoxyisophthalonitrile

4-Cyclopropoxyisophthalonitrile

Cat. No.: B14810040
M. Wt: 184.19 g/mol
InChI Key: MDJYSSAAROYALG-UHFFFAOYSA-N
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Description

4-Cyclopropoxyisophthalonitrile is an organic compound characterized by the presence of a cyclopropoxy group attached to an isophthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxyisophthalonitrile typically involves the reaction of isophthalonitrile with cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyisophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted isophthalonitriles.

Scientific Research Applications

4-Cyclopropoxyisophthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxyisophthalonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Isophthalonitrile: A simpler analog without the cyclopropoxy group.

    Cyclopropyl isocyanate: Contains a cyclopropyl group but differs in functional groups.

    Cyclopropylamine: Another cyclopropyl-containing compound with different reactivity.

Uniqueness: 4-Cyclopropoxyisophthalonitrile is unique due to the presence of both the cyclopropoxy group and the isophthalonitrile core, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-cyclopropyloxybenzene-1,3-dicarbonitrile

InChI

InChI=1S/C11H8N2O/c12-6-8-1-4-11(9(5-8)7-13)14-10-2-3-10/h1,4-5,10H,2-3H2

InChI Key

MDJYSSAAROYALG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C#N)C#N

Origin of Product

United States

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